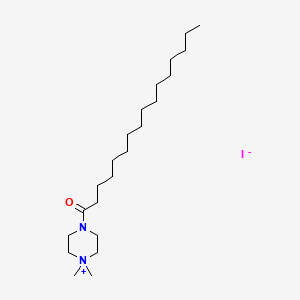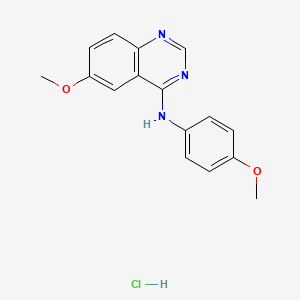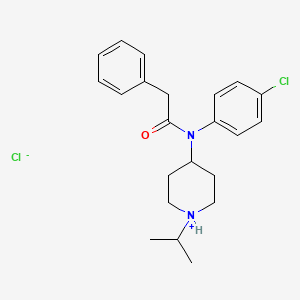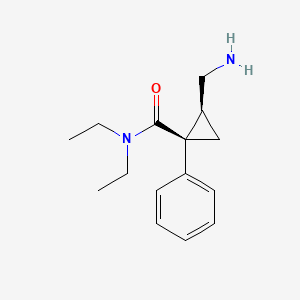
2-Octynyladenosine
Vue d'ensemble
Description
2-Octynyladenosine (YT-146) is a novel adenosine receptor (AR) agonist . It has been studied for its cardioprotective effects in ischemic/reperfused rat hearts . The compound has been shown to improve postischemic recovery of the left ventricular developed pressure (LVDP) of the ischemic/reperfused rat heart .
Synthesis Analysis
This compound is a 2-alkynyladenosine derivative . These derivatives were synthesized as C2-substituted adenosine derivatives, each of which has a substituent introduced by a carbon-carbon bond at the 2-position of adenosine .
Applications De Recherche Scientifique
Effets antihypertenseurs
La 2-Octynyladenosine (YT-146) a été étudiée pour ses effets antihypertenseurs, en particulier chez les rats sensibles au sel de Dahl . Le composé, qui est un agoniste sélectif du récepteur adenosinique A2, a été trouvé pour abaisser significativement la pression artérielle chez ces rats . Cet effet a été observé à la fois dans des études aiguës (administration d'une dose unique) et des études chroniques (administration quotidienne pendant 10 jours) . Il est intéressant de noter que la YT-146 n'a pas provoqué de tachycardie réflexe et n'a pas eu d'effet remarquable sur la fonction rénale . Ceci suggère que la YT-146 pourrait potentiellement être utilisée comme agent antihypertenseur sans provoquer d'effets secondaires importants.
Effets cardioprotecteurs
Une autre application majeure de la this compound (YT-146) est dans le domaine de la cardiologie, où elle a été trouvée pour avoir des effets cardioprotecteurs . Plus précisément, il a été démontré que le traitement pré-ischémique avec la YT-146 améliore significativement la récupération post-ischémique de la pression développée du ventricule gauche . De plus, la teneur en phosphate à haute énergie dans les cœurs reperfusés traités avec la YT-146 a été restaurée plus grande que dans les cœurs non traités . Ces résultats suggèrent que la YT-146 pourrait potentiellement être utilisée pour protéger le cœur de la lésion d'ischémie/reperfusion .
Mécanisme D'action
Target of Action
2-Octynyladenosine (YT 146) is primarily an agonist of the adenosine receptor . The A1 AR plays a crucial role in cardioprotection against ischemia/reperfusion injury .
Mode of Action
YT 146 interacts with the A1 AR, leading to the activation of protein kinase C . This interaction and subsequent activation of protein kinase C occur during preischemic treatment in isolated and crystalloid-perfused rat hearts .
Biochemical Pathways
The activation of A1 AR by YT 146 leads to a series of biochemical reactions that ultimately preserve the energy-producing ability of mitochondria during ischemia . Specifically, YT 146 attenuates the sodium influx to myocardial mitochondria in ischemic cardiac cells . This action results in the preservation of the ability of mitochondria to produce energy and enhancement of the contractile recovery in reperfused hearts .
Result of Action
The primary result of YT 146’s action is the significant improvement of postischemic recovery of left ventricular developed pressure . YT 146 treatment also leads to a more significant restoration of the high-energy phosphate content in reperfused hearts compared to untreated hearts . These effects suggest that YT 146 preserves the energy-producing ability of mitochondria during ischemia .
Action Environment
The environment in which YT 146 acts is primarily the ischemic and reperfused heart . The compound’s efficacy in preserving mitochondrial function and enhancing contractile recovery is particularly notable in this environment . .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGIHKSKVAPEY-XKLVTHTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238211 | |
| Record name | YT 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90596-75-1 | |
| Record name | YT 146 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | YT 146 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YT 146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2-Fluorobenzyl)-2,4-Dimethyl-4,6-Dihydro-5h-Thieno[2',3':4,5]pyrrolo[2,3-D]pyridazin-5-One](/img/structure/B1663786.png)
![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)
![2-Cyano-2-[3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]acetic acid cyclohexyl ester](/img/structure/B1663788.png)
![6-[4-(Diethylamino)phenyl]-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B1663791.png)
![4-(4-Propoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine](/img/structure/B1663792.png)
![6-[1-(2,6-difluorophenyl)ethyl]-2-(dimethylamino)-5-methyl-1H-pyrimidin-4-one](/img/structure/B1663793.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)

![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
